

Dar-4M AM specificity for nitric oxide versus reactive nitrogen species

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Compound of Interest

Compound Name: Dar-4M AM

Cat. No.: B1244967

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DAR-4M AM Technical Support Center

This guide is for researchers, scientists, and drug development professionals using **DAR-4M AM** for the detection of nitric oxide (NO). It provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to address issues related to the probe's specificity for nitric oxide versus other reactive nitrogen species (RNS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of NO detection by DAR-4M AM?

DAR-4M AM is a cell-permeable probe designed for detecting intracellular nitric oxide. The process occurs in two main steps:

- **Intracellular Trapping:** The cell-permeable **DAR-4M AM** crosses the cell membrane. Inside the cell, ubiquitous esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M form, which is trapped in the cytoplasm.^[1]
- **Fluorescent Reaction:** The now active, non-fluorescent DAR-4M molecule reacts with nitric oxide (NO) in the presence of oxygen.^{[1][2]} This reaction forms a stable and highly fluorescent triazole derivative (DAR-4M T), which emits a bright orange fluorescence.^[1] The intensity of this fluorescence is directly proportional to the amount of NO generated.^[1]

Q2: How specific is DAR-4M AM for nitric oxide (NO) compared to other reactive species?

DAR-4M AM exhibits good selectivity for NO but its specificity can be complex in a biological environment. In cell-free systems, DAR-4M does not show a direct fluorescent response to several other common reactive nitrogen species (RNS) and reactive oxygen species (ROS) on its own.^{[3][4][5]} However, its response to NO can be influenced by the presence of other molecules.^{[3][4]}

Q3: Does DAR-4M AM react with peroxynitrite (ONOO⁻), superoxide (O₂⁻), or hydrogen peroxide (H₂O₂)?

Studies have shown that DAR-4M does not produce a fluorescent signal when exposed to superoxide, hydrogen peroxide, peroxynitrite, or nitroxyl alone.^{[3][4][5]} This indicates a lack of direct cross-reactivity.

However, a critical finding is that peroxynitrite can potentiate the reaction between DAR-4M and low concentrations of NO.^{[3][4][5]} This means that in samples containing both NO and peroxynitrite, the resulting fluorescence may be amplified, leading to an overestimation of the actual NO concentration. This has led some researchers to conclude that DAR-4M is a probe for general RNS production rather than being strictly specific to NO.^{[3][4][6]}

Q4: My experiment shows a high fluorescence signal. How can I confirm it's from NO and not an artifact?

This is a common and important question. To troubleshoot and validate your signal, consider the following controls:

- **NOS Inhibition:** Pre-treat your cells with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME). A significant reduction in the **DAR-4M AM** fluorescence signal after inhibitor treatment strongly suggests the signal is dependent on NO production.^[7]
- **NO Scavenger:** Use an NO scavenger (e.g., cPTIO). A decrease in fluorescence in the presence of the scavenger would also confirm the signal is NO-dependent.

- Exogenous NO Donor: As a positive control, treat cells with a known NO donor (e.g., SNP or SNAP) to confirm that the probe is working correctly in your experimental system.[3][4]

Q5: What are the main advantages and limitations of using DAR-4M AM?

Advantages:

- High Photostability: It is more photostable compared to fluorescein-based probes like DAF-2.[1][3]
- Broad pH Stability: It provides stable fluorescence over a wide pH range (4-12), making it suitable for studying NO in various cellular compartments, including acidic ones.[2][7][8]
- Red-Shifted Spectra: Its orange fluorescence (Ex/Em: ~560/575 nm) is advantageous in cells or tissues with high green autofluorescence.[1][7][9]

Limitations:

- Indirect Detection: Like other similar probes, DAR-4M reacts with an oxidation product of NO (likely N_2O_3), not directly with the NO radical itself.[3][9]
- Potentiation by Peroxynitrite: The fluorescence yield can be significantly affected by the presence of other oxidants, particularly peroxynitrite.[3][4][5] This makes absolute quantification of NO challenging in environments with high oxidative stress.
- Irreversible Reaction: The reaction is irreversible, which means it shows the cumulative production of NO over the incubation time rather than real-time fluctuations in NO concentration.[9]

Data Presentation: Specificity of DAR-4M

The following table summarizes the observed fluorescence response of DAR-4M when exposed to various reactive species in a cell-free environment.

Analyte	Probe	Observation	Key Finding
Nitric Oxide (NO) Donors	DAR-4M	Dose-dependent increase in fluorescence.	The probe responds robustly to NO. It has a markedly higher fluorescence yield compared to DAF-FM. [3] [4] [5]
Peroxynitrite (ONOO ⁻)	DAR-4M	No change in fluorescence intensity by itself.	Peroxynitrite alone does not activate the probe, but it potentiates the reaction with low levels of NO. [3] [4] [5] [6]
Superoxide (O ₂ ⁻)	DAR-4M	Failed to change fluorescence intensity.	No direct reactivity observed. [3] [4] [5]
Hydrogen Peroxide (H ₂ O ₂)	DAR-4M	Failed to change fluorescence intensity.	No direct reactivity observed. [3] [4] [5]
Nitroxyl (HNO)	DAR-4M	Failed to change fluorescence intensity.	No direct reactivity observed. [4] [5]
Nitrite (NO ₂ ⁻) / Nitrate (NO ₃ ⁻)	DAR-4M	No significant reaction under physiological conditions.	Generally considered unreactive. [5] [9]

Experimental Protocols

Protocol: In Vitro Validation of DAR-4M Specificity

This protocol provides a framework for testing the specificity of the DAR-4M probe against various reactive species in a cell-free buffer system.

Materials:

- DAR-4M (cell-impermeable form)

- Phosphate-buffered saline (PBS), pH 7.4
- NO donor (e.g., SNAP, DEA/NO)
- Sources of RNS/ROS: Peroxynitrite (ONOO^-), Hydrogen Peroxide (H_2O_2), Superoxide generator (e.g., Xanthine/Xanthine Oxidase)
- 96-well black microplate
- Fluorescence plate reader (Excitation ~560 nm, Emission ~575 nm)

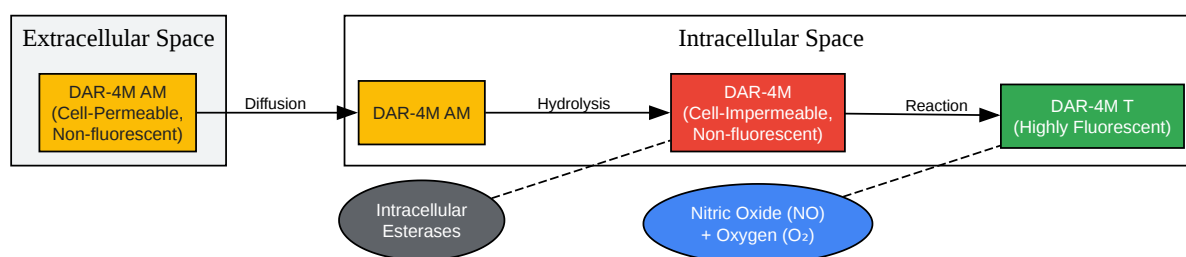
Methodology:

- Reagent Preparation:
 - Prepare a 5 mM stock solution of DAR-4M in DMSO.
 - Prepare fresh stock solutions of the NO donor and other reactive species in appropriate buffers immediately before use.
- Assay Setup:
 - In the wells of the 96-well plate, add PBS.
 - Add DAR-4M to each well to a final concentration of 5-10 μM .
 - Add the various reactive species to their respective wells to achieve a range of final concentrations. Include a "buffer only" control and a "DAR-4M only" control.
- Incubation:
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a plate reader with settings appropriate for DAR-4M T (Ex/Em: ~560/575 nm).
- Data Analysis:

- Subtract the background fluorescence from the "DAR-4M only" control.
- Plot the fluorescence intensity against the concentration of each reactive species to determine the dose-response relationship and assess cross-reactivity.

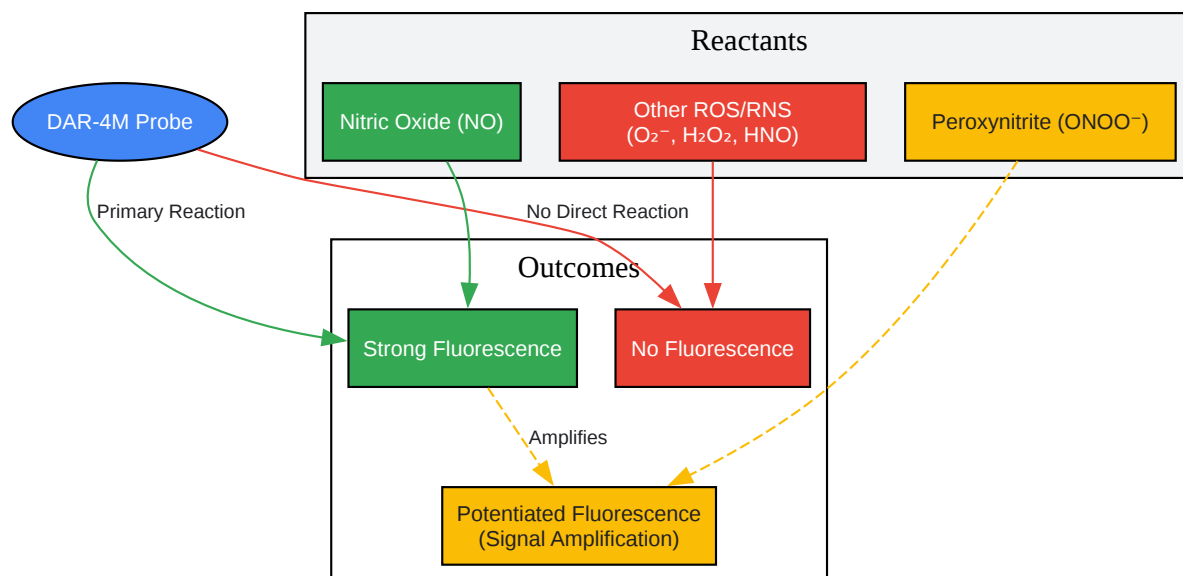
Visualizations

Diagrams of Mechanisms and Workflows



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Caption: Intracellular detection mechanism of **DAR-4M AM**.



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Caption: Specificity and cross-reactivity profile of DAR-4M.

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